3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide
Overview
Description
3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a diethylsulfamoyl group, a methoxy group, and a methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the benzamide core.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction using diethylsulfamoyl chloride.
Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of microreactors also enables the scaling up of the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy and methylphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The methoxy and methylphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar benzamide core but lacks the diethylsulfamoyl and methoxy groups.
3-(diethylamino)sulfonyl-N-(4-methylphenyl)benzamide: Similar structure but with a diethylamino group instead of a diethylsulfamoyl group.
Uniqueness
3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the diethylsulfamoyl group enhances its solubility and reactivity, while the methoxy group provides additional sites for chemical modification.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-21(6-2)26(23,24)18-13-15(9-12-17(18)25-4)19(22)20-16-10-7-14(3)8-11-16/h7-13H,5-6H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDOHNYIQMJAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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